molecular formula C9H5Cl2N3 B1421374 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS No. 1235438-97-7

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile

Cat. No.: B1421374
CAS No.: 1235438-97-7
M. Wt: 226.06 g/mol
InChI Key: GKJYFHCZDMYNHZ-UHFFFAOYSA-N
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Description

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile is a chemical compound with the molecular formula C9H5Cl2N3 It is characterized by the presence of a dichloro-substituted imidazo[1,2-a]pyridine ring system attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
  • 2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid hydrochloride
  • 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride

Uniqueness

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-6-3-8(11)9-13-7(1-2-12)5-14(9)4-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYFHCZDMYNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231672
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-97-7
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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